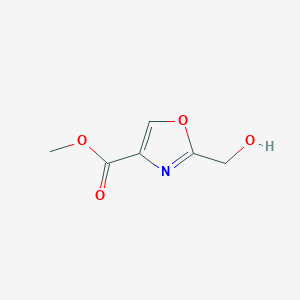

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-6(9)4-3-11-5(2-8)7-4/h3,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXHOLHKFLCCDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of Hydroxymethyl Oxazole Esters in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

Hydroxymethyl oxazole esters are highly versatile heterocyclic building blocks utilized extensively in the synthesis of pharmaceuticals, including retroviral protease inhibitors and anticancer agents. Understanding their solubility profile in organic solvents is a critical prerequisite for optimizing reaction conditions, crystallization workflows, and downstream drug formulation. This guide provides an in-depth analysis of the structural determinants governing their solubility, empirical solvent profiling, and a self-validating experimental protocol for quantitative thermodynamic solubility determination.

Structural and Electronic Determinants of Solubility

The solubility of an organic molecule is dictated by the thermodynamic balance between its crystal lattice energy and solvent-solute interactions. For hydroxymethyl oxazole esters, the molecule presents a unique amphiphilic topology that requires careful solvent matching.

-

The Oxazole Core: A five-membered aromatic heterocycle containing nitrogen and oxygen. The nitrogen lone pair serves as a moderate hydrogen-bond acceptor, while the overall ring provides a polarizable π-electron cloud that favors moderate polarity environments[1].

-

The Hydroxymethyl Moiety (-CH₂OH): Introduces strong hydrogen-bond donor and acceptor capabilities. This functional group significantly increases the enthalpy of solvation in polar protic solvents. However, it can also lead to strong intermolecular hydrogen bonding in the solid state, increasing the energy required to disrupt the crystal lattice[2].

-

The Ester Linkage (-COOR): Acts as a hydrogen-bond acceptor and introduces variable lipophilicity depending on the alkyl or aryl substituent. It enhances solubility in moderately polar and aprotic solvents while limiting miscibility in highly non-polar media[3].

Structural determinants governing the solubility of hydroxymethyl oxazole esters.

Mechanistic Causality in Solvent Selection

Based on the "like dissolves like" principle and empirical data from related oxazole derivatives, we can categorize the solubility profile into distinct solvent classes[4].

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

These solvents exhibit the highest solubilizing power for this scaffold. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dipole moments and act as strong H-bond acceptors. Causality: They effectively break the intermolecular H-bonds formed by the hydroxymethyl group in the crystal lattice without donating protons themselves, preventing unwanted side reactions during synthesis[4].

Halogenated & Moderately Polar Solvents (DCM, Chloroform, EtOAc)

Hydroxymethyl oxazole esters demonstrate excellent solubility in Dichloromethane (DCM) and chloroform. Causality: The moderate dielectric constant of DCM perfectly solvates both the polar oxazole ring and the lipophilic ester tail. In synthetic workflows, DCM is the preferred solvent for derivatizing the hydroxymethyl group (e.g., reacting 5-(hydroxymethyl)oxazole with chloroformates or thionyl chloride) because it dissolves the intermediate completely without competing for the electrophile[2][5].

Polar Protic Solvents (Methanol, Ethanol)

Generally soluble. Causality: The protic nature of these solvents allows them to donate and accept hydrogen bonds, forming a stable solvation shell around the oxazole nitrogen, the ester carbonyl, and the hydroxymethyl oxygen[6]. However, they are often avoided in synthetic steps involving activated esters due to the risk of transesterification.

Non-Polar Solvents (Hexane, Heptane, Toluene)

Sparingly soluble to insoluble. Causality: The highly non-polar environment relies solely on weak dispersion forces, which are insufficient to overcome the strong dipole-dipole and H-bonding interactions holding the oxazole ester molecules together in the solid state[4].

Quantitative Solubility Profiling

The table below summarizes the predicted and representative solubility ranges for a standard hydroxymethyl oxazole ester (e.g., ethyl 5-(hydroxymethyl)oxazole-4-carboxylate) across various solvent classes.

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | DMSO | 46.7 | > 100 (Freely Soluble) | Strong H-bond acceptor; disrupts crystal lattice |

| Polar Aprotic | DMF | 36.7 | > 100 (Freely Soluble) | Dipole-dipole & H-bond acceptor |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | 50 - 100 (Soluble) | Solvates amphiphilic domains; non-competing |

| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 50 (Soluble) | H-bond donor/acceptor network |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 10 - 30 (Sparingly Soluble) | Moderate dipole interactions |

| Non-Polar | Hexane | 1.9 | < 1 (Insoluble) | Weak dispersion forces; cannot break lattice |

Experimental Protocol: Thermodynamic Shake-Flask Method

To ensure trustworthy and reproducible data, solubility must be measured at thermodynamic equilibrium rather than relying on kinetic dissolution. The following protocol utilizes the shake-flask method coupled with HPLC-UV quantification, designed as a self-validating system [4].

Workflow for empirical thermodynamic solubility profiling of oxazole esters.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

-

Weigh approximately 50 mg of the purified hydroxymethyl oxazole ester into a 2 mL glass HPLC vial.

-

Add 1.0 mL of the target organic solvent to create a visibly supersaturated suspension.

-

Causality: Maintaining a visible solid pellet ensures that the solution is fully saturated and true thermodynamic equilibrium can be reached, preventing artificially low readings from kinetic dissolution states[4].

-

Phase 2: Equilibration (The Self-Validating Loop)

3. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the concentration reading.

4. Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C and agitate at 500 RPM.

5. Self-Validation Checkpoint: Extract a 50 µL aliquot at

Phase 3: Phase Separation 6. Centrifuge the equilibrated samples at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid. 7. Carefully aspirate the supernatant using a pre-warmed syringe fitted with a 0.22 µm PTFE filter[4].

-

Causality: PTFE is chemically inert to most organic solvents and prevents micro-crystals from entering the HPLC, which would cause erratic concentration spikes.

Phase 4: HPLC-UV Quantification 8. Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector. 9. Inject onto a C18 reverse-phase column and calculate the exact solubility using a pre-established calibration curve.

References

Sources

- 1. CAS 7208-05-1: 2,4-Dimethyl-1,3-oxazole | CymitQuimica [cymitquimica.com]

- 2. US3401172A - 4-methyl-5-(beta-chloroethyl)oxazole - Google Patents [patents.google.com]

- 3. ovid.com [ovid.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

Advanced Synthesis of Functionalized Oxazoles: From Classical Cyclization to C-H Activation

Executive Summary: The Oxazole Imperative

The oxazole moiety is not merely a structural curiosity; it is a pharmacophore of immense strategic value in modern drug discovery.[1] Found in potent natural products like hennoxazole A and diazonamide , and synthetic drugs such as oxaprozin (NSAID), the 1,3-oxazole ring serves as a bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capability.

For the application scientist, the challenge has shifted from accessing the ring to functionalizing it with regiocontrol and atom economy. This guide moves beyond the textbook definitions of the Robinson-Gabriel synthesis to explore high-value, transition-metal-catalyzed C-H functionalizations and multicomponent assemblies that define the current state of the art.

Strategic Disconnection Landscape

Before selecting a synthetic route, one must analyze the target substitution pattern. The choice between cyclization of acyclic precursors and direct functionalization of the intact ring is dictated by the availability of starting materials and the sensitivity of existing functional groups.

Figure 1: Strategic retrosynthetic analysis for oxazole construction. Blue indicates the target, Red/Green the primary strategic divergence.

Classical Foundations & Modern Optimizations

While classical methods provide reliability, their original protocols often required harsh dehydrating conditions (e.g., H₂SO₄, POCl₃). Modern variations have rendered these compatible with sensitive substrates.

The Modern Robinson-Gabriel Synthesis

The cyclodehydration of 2-acylamino ketones is the gold standard for 2,4,5-trisubstituted oxazoles.

-

Mechanism: Intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration.

-

Modern Optimization: The use of Burgess reagent or DAST/Deoxo-Fluor allows this transformation to proceed under mild conditions, avoiding the racemization of amino-acid derived stereocenters often seen with strong acids.

The Van Leusen Reaction

This reaction is unique for its ability to synthesize 5-substituted oxazoles from simple aldehydes and Tosylmethyl Isocyanide (TosMIC).

-

Mechanism: Base-mediated addition of TosMIC to an aldehyde forms an intermediate oxazoline, which undergoes elimination of p-toluenesulfinic acid to yield the oxazole.

-

Causality: The elimination of the sulfonyl group is the driving force, making the reaction irreversible and highly regioselective for C5 substitution.

Table 1: Comparative Analysis of Cyclization Methodologies

| Methodology | Key Precursors | Primary Regioselectivity | Key Reagents (Modern) | Limitations |

| Robinson-Gabriel | 2,4,5-Trisubstituted | Burgess Reagent, DAST, POCl₃ | Requires synthesis of complex ketone precursor. | |

| Van Leusen | Aldehydes + TosMIC | 5-Substituted | K₂CO₃/MeOH, Ionic Liquids | Limited substitution at C2/C4 positions.[2] |

| Cornforth | 4-Carboxy derivatives | O-Esters | Lower atom economy; specific scope. | |

| Bredereck | 2,4-Disubstituted | Formamide (solvent/reagent) | Harsh thermal conditions often required. |

The Frontier: Transition Metal-Catalyzed C-H Functionalization

For drug development, the ability to functionalize a pre-formed oxazole ring (Late-Stage Functionalization) is superior to de novo synthesis. The C2 and C5 positions of the oxazole ring exhibit distinct electronic properties, allowing for selective activation.

C2-H Activation (Direct Arylation)

The C2 proton is the most acidic (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen.

-

Catalyst Systems: Pd(OAc)₂ / Cu(OAc)₂ or Pd(PPh₃)₄.

-

Mechanism: A Concerted Metallation-Deprotonation (CMD) pathway is often operative, where a carbonate or acetate base assists in the C-H cleavage.

C5-H Activation

Direct functionalization at C5 is more challenging but achievable using Rh(III) or Ru(II) catalysts, often requiring a directing group at C4 or C2.

Figure 2: General catalytic cycle for Pd-catalyzed C-H arylation of oxazoles via Concerted Metallation-Deprotonation (CMD).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The visual cues (color changes, precipitation) serve as checkpoints for the scientist.

Protocol A: Modern Robinson-Gabriel Cyclization using Burgess Reagent

Best for: Converting sensitive

Reagents:

-

Substrate:

-(2-oxo-2-phenylethyl)benzamide (1.0 equiv) -

Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Add the

-acylamino ketone and dissolve in anhydrous THF. -

Addition: Add Burgess reagent in one portion at room temperature.

-

Reaction: Heat the mixture to 60°C.

-

Checkpoint: The reaction typically proceeds within 1-2 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). Look for the disappearance of the polar amide spot and the appearance of a less polar, UV-active spot (oxazole).

-

-

Workup: Cool to RT. Concentrate the reaction mixture in vacuo directly.

-

Purification: Flash column chromatography (SiO₂).

-

Note: The byproduct of the Burgess reagent is water-soluble and easily removed, but direct column purification is often cleaner.

-

Protocol B: Pd-Catalyzed C2-Arylation of Oxazole

Best for: Late-stage coupling of a generic oxazole core with an aryl halide.

Reagents:

-

Substrate: Benzoxazole or 5-phenyloxazole (1.0 equiv)

-

Coupling Partner: Iodobenzene (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF or Toluene (degassed)

Step-by-Step Workflow:

Figure 3: Operational workflow for Pd-catalyzed C-H arylation.

Critical Parameters:

-

Oxygen Exclusion: Pd(0) species are sensitive to oxidation. Rigorous degassing (freeze-pump-thaw or sparging with Ar for 20 min) is mandatory.

-

Base Choice: Cs₂CO₃ is preferred over K₂CO₃ in DMF due to the "cesium effect" (higher solubility and basicity in organic media), facilitating the CMD step.

References

-

Van Leusen, A. M., et al. (1972).[3][4] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes.[3][4] Synthesis of 5-substituted oxazoles. Tetrahedron Letters.

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[3][5][6][7][8] The Journal of Organic Chemistry.

-

Phillips, A. J., et al. (2000).[9] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters.[5]

-

Verma, M., et al. (2022). Oxazole and isoxazole: From one-pot synthesis to medical applications.[8] Tetrahedron.[8]

-

Basak, S., et al. (2021).[10] Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation.[10] Chemistry - A European Journal.[11] [10]

-

Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update.[12] RSC Advances.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 10. Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]

- 13. Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Bioactivity of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate Analogs: A Technical Guide

Executive Summary

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate represents a "linchpin scaffold" in modern medicinal chemistry. While often utilized as a synthetic intermediate, its structural architecture—comprising a polar hydroxymethyl "head," a heteroaromatic oxazole core, and an electrophilic carboxylate "tail"—serves as a critical pharmacophore for diverse therapeutic agents.[1]

This guide analyzes the bioactivity of analogs derived from this specific core, focusing on their proven efficacy in antimicrobial (biofilm disruption) , antiviral (protease inhibition) , and antitubercular applications. Unlike generic oxazoles, the 2-hydroxymethyl-4-carboxylate substitution pattern offers unique vectors for hydrogen bonding and covalent enzyme trapping, making it a privileged fragment in fragment-based drug discovery (FBDD).

Chemical Scaffold Analysis & SAR Vectors

The bioactivity of this scaffold is dictated by its three distinct functional domains. Modifications at these sites drive the transition from a simple building block to a potent bioactive agent.

| Domain | Structural Feature | SAR Function | Target Interaction |

| Position 2 | Hydroxymethyl (–CH₂OH) | H-Bond Donor/Acceptor | Binds to serine/threonine residues in active sites; mimics nucleosides. |

| Core | 1,3-Oxazole Ring | Rigid Linker | Pi-stacking with aromatic residues (e.g., Trp, Phe); restricts conformational entropy. |

| Position 4 | Methyl Carboxylate (–COOMe) | Electrophile / Handle | Precursor for amides (protease inhibitors) or heterocycles; interacts with backbone amides. |

Mechanism of Diversity

The 2-(hydroxymethyl) group is often expanded into aryl-ethers or amine-linked side chains to target hydrophobic pockets in kinases or bacterial cell wall enzymes. The 4-carboxylate is frequently hydrolyzed and coupled to amines to generate oxazole-4-carboxamides , a class of potent viral protease inhibitors.

Therapeutic Vectors & Bioactivity Data[1][2][3]

A. Antimicrobial & Antibiofilm Activity (Macrooxazoles)

Analogs retaining the 2,4-disubstituted geometry, specifically those resembling Macrooxazoles , exhibit significant activity against Gram-positive pathogens.

-

Mechanism : Disruption of bacterial biofilm formation, likely via interference with quorum sensing signaling pathways.

-

Key Data :

-

Staphylococcus aureus Biofilm Inhibition: 65–79% inhibition at 250 µg/mL.[2]

-

Cytotoxicity: Low to moderate (IC₅₀ > 23 µg/mL against mammalian cells), indicating a favorable therapeutic index.

-

B. Antiviral Protease Inhibition (SARS-CoV-2)

Derivatives where the 4-carboxylate is converted to a carboxamide show high affinity for viral proteases, such as the 3CLpro (Main Protease) of coronaviruses.[3]

-

Mechanism : The oxazole ring acts as a spacer, positioning the C4-substituent to form hydrogen bonds with the oxyanion hole of the protease.

-

Key Data :

C. Antitubercular Activity (Almazole Hybrids)

Fusion of the oxazole-4-carboxylate core with indole moieties (mimicking the natural product Almazole D ) yields potent antitubercular agents.

-

Target : Mycobacterium tuberculosis (Mtb).[5]

-

Potency : MIC values as low as 12.5 µM for optimized enantiomers.

Mechanistic Visualization

The following diagram illustrates the divergent synthesis and mechanistic pathways for the two primary bioactive classes derived from the core scaffold.

Caption: Divergent synthesis from the core scaffold leads to Protease Inhibitors (Red) via C4-modification and Antibiofilm agents (Green) via C2-modification.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: This Hantzsch-type cyclization provides a robust, scalable route to the 2-(hydroxymethyl) core, avoiding unstable intermediates.

-

Reagents : Dichloroacetonitrile, Serine methyl ester hydrochloride, Sodium methoxide, Toluene.[6]

-

Procedure :

-

Activation : Dissolve Serine methyl ester HCl (10 mmol) in MeOH (50 mL) at 0°C. Add NaOMe (2.2 eq) dropwise. Stir for 30 min.

-

Cyclization : Add Dichloroacetonitrile (1.1 eq) slowly. Allow the mixture to warm to RT and stir for 12 h.

-

Workup : Evaporate solvent. Resuspend residue in Toluene and reflux for 1 h to effect dehydration/aromatization.

-

Purification : Wash with 10% citric acid. Dry organic layer over MgSO₄. Concentrate and purify via silica gel chromatography (Hexane:EtOAc 3:1).

-

-

Validation : ¹H NMR (CDCl₃) should show the oxazole proton singlet at ~8.2 ppm and the hydroxymethyl singlet at ~4.7 ppm.

Protocol B: Antibiofilm Assay (Crystal Violet Method)

Rationale: Quantifies the efficacy of analogs in preventing biofilm mass accumulation, a critical metric for this scaffold's antibacterial application.

-

Culture Prep : Grow S. aureus (ATCC 25923) in Tryptic Soy Broth (TSB) + 1% glucose overnight at 37°C. Dilute to 1:100.

-

Treatment : Add 100 µL of diluted culture to 96-well plates. Add 2 µL of test compound (dissolved in DMSO) to reach final concentrations (e.g., 10–250 µg/mL). Include DMSO control.

-

Incubation : Incubate statically at 37°C for 24 h.

-

Staining :

-

Discard supernatant and wash wells 3x with PBS (removes planktonic cells).

-

Fix adherent biofilm with MeOH (15 min). Air dry.

-

Stain with 0.1% Crystal Violet (200 µL) for 15 min.

-

Wash with water 3x. Solubilize dye with 33% Acetic Acid.

-

-

Quantification : Measure Absorbance at 590 nm.

-

% Inhibition = [1 - (Abs_sample / Abs_control)] × 100.

-

References

-

Naturally Available Compounds with Oxazole Scaffolds. ResearchGate. Available at: [Link]

-

Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. National Institutes of Health (PMC). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][4]

-

Naturally Occurring Oxazole-Containing Peptides. Marine Drugs (MDPI). Available at: [Link]

-

A Mild High Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Tetrahedron. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. mdpi.com [mdpi.com]

- 6. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Reaction Conditions for Hydrolyzing Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Importance of 2-(hydroxymethyl)oxazole-4-carboxylic acid

2-(Hydroxymethyl)oxazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure combines the stable, aromatic oxazole core with two functional groups—a carboxylic acid and a hydroxymethyl group—that allow for diverse chemical modifications and the synthesis of more complex bioactive molecules. However, the synthesis of this key intermediate via the hydrolysis of its corresponding methyl ester, Methyl 2-(hydroxymethyl)oxazole-4-carboxylate, presents a significant challenge due to the inherent instability of the oxazole ring under many hydrolytic conditions.[1][2]

The oxazole ring is susceptible to both acidic and basic conditions, which can lead to ring-opening and the formation of undesired byproducts.[1] Strong acidic conditions can protonate the ring nitrogen, activating it for nucleophilic attack, while strong basic conditions can lead to deprotonation at the C2 position, initiating ring cleavage.[1][2] Therefore, the selective hydrolysis of the methyl ester while preserving the integrity of the oxazole ring and the hydroxymethyl group requires carefully optimized and often mild reaction conditions.

This application note provides detailed protocols for two recommended methods for the hydrolysis of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate: a mild basic hydrolysis using lithium hydroxide and an enzymatic hydrolysis using Candida antarctica lipase B. It also includes guidance on product purification and characterization, as well as a troubleshooting section to address potential challenges.

Reaction Conditions: A Comparative Overview

The choice of hydrolysis method depends on the scale of the reaction, the required purity of the product, and the available resources. Below is a summary of the recommended conditions.

| Parameter | Mild Basic Hydrolysis (Proposed) | Enzymatic Hydrolysis (Proposed) |

| Reagent | Lithium Hydroxide (LiOH) | Candida antarctica lipase B (CALB), immobilized |

| Solvent | Tetrahydrofuran (THF) / Water / Methanol | Dioxane / tert-Butanol / Water |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1-4 hours (monitor by TLC) | 1-24 hours (monitor by TLC/HPLC) |

| pH | ~12-13 | ~7 (buffered) |

| Key Advantages | Relatively fast, common lab reagents | High selectivity, mild conditions, preserves sensitive functional groups |

| Potential Issues | Risk of oxazole ring opening if not carefully controlled | Slower reaction times, enzyme cost and availability |

Mechanistic Pathways

The hydrolysis of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate under basic and enzymatic conditions proceeds through distinct mechanistic pathways.

Basic Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a classic nucleophilic acyl substitution reaction.[3]

Caption: Basic hydrolysis proceeds via a tetrahedral intermediate.

Enzymatic Hydrolysis

Enzymatic hydrolysis with lipase B from Candida antarctica (CALB) occurs in the enzyme's active site. The reaction mimics the basic hydrolysis mechanism but is highly specific and occurs under neutral pH conditions, thus minimizing the risk of oxazole ring degradation.[4]

Caption: Enzymatic hydrolysis involves formation of an acyl-enzyme intermediate.

Part 1: Mild Basic Hydrolysis Protocol (Proposed)

This protocol utilizes lithium hydroxide in a mixed solvent system to achieve saponification under mild conditions, minimizing the risk of oxazole ring degradation.[5]

Materials:

-

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(hydroxymethyl)oxazole-4-carboxylate (1 equivalent) in a mixture of THF and methanol (e.g., a 3:1 v/v ratio).

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Base: In a separate container, dissolve lithium hydroxide monohydrate (1.5 - 2.0 equivalents) in deionized water to make a concentrated solution. Slowly add the LiOH solution dropwise to the cooled ester solution.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 1-4 hours.

-

Quenching and Acidification: Once the starting material is consumed, carefully add 1 M HCl at 0 °C to neutralize the excess LiOH and protonate the carboxylate salt. Adjust the pH to approximately 3-4.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-(hydroxymethyl)oxazole-4-carboxylic acid.

-

Purification: The crude product can be purified by reversed-phase flash chromatography.[6]

Part 2: Enzymatic Hydrolysis Protocol (Proposed)

This protocol employs the highly selective enzyme Candida antarctica lipase B to catalyze the hydrolysis under neutral and mild conditions, which is ideal for substrates with sensitive functional groups.[1][7]

Materials:

-

Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

-

Immobilized Candida antarctica lipase B (CALB) (e.g., Novozym® 435)

-

Dioxane

-

tert-Butanol

-

Phosphate buffer (0.1 M, pH 7.0)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (e.g., a screw-cap vial or round-bottom flask)

-

Orbital shaker or magnetic stirrer

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-(hydroxymethyl)oxazole-4-carboxylate in a mixture of dioxane and tert-butanol (e.g., 9:1 v/v).

-

Addition of Enzyme and Buffer: Add the immobilized CALB (e.g., 50-100 mg per 100 mg of ester) to the solution, followed by a small amount of phosphate buffer (e.g., 5% v/v of the total solvent volume) to provide the necessary water for hydrolysis.[1]

-

Incubation: Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Enzymatic reactions can be slower, so monitoring at 2, 6, 12, and 24 hours is recommended.

-

Enzyme Removal: Once the reaction is complete, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

-

Work-up: Transfer the filtrate to a separatory funnel. Add dichloromethane to dilute the reaction mixture.

-

Extraction of Unreacted Ester: Wash the organic layer with a 5% sodium bicarbonate solution to extract the carboxylic acid product into the aqueous phase. The unreacted ester will remain in the organic layer.

-

Isolation of Carboxylic Acid: Collect the aqueous layer and acidify it to pH 3-4 with 1 M HCl.

-

Final Extraction and Drying: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by reversed-phase chromatography if necessary.

Characterization of 2-(hydroxymethyl)oxazole-4-carboxylic acid

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data based on analogous structures.[8][9][10]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0-12.0 (br s, 1H, -COOH)

-

δ 8.5-8.3 (s, 1H, oxazole H-5)

-

δ 5.5-5.3 (t, 1H, -CH₂OH)

-

δ 4.6-4.4 (d, 2H, -CH₂OH)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 165-162 (-COOH)

-

δ 162-159 (oxazole C-2)

-

δ 145-142 (oxazole C-4)

-

δ 140-137 (oxazole C-5)

-

δ 58-55 (-CH₂OH)

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M-H]⁻: m/z 142.02

-

Expected [M+H]⁺: m/z 144.04

-

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Basic Hydrolysis: Insufficient base, low temperature, or short reaction time.Enzymatic Hydrolysis: Inactive enzyme, insufficient water, or inappropriate solvent. | Basic Hydrolysis: Increase equivalents of LiOH, allow the reaction to warm to room temperature, or extend the reaction time.Enzymatic Hydrolysis: Use fresh enzyme, ensure the presence of a small amount of buffer, or try a different co-solvent system. |

| Oxazole Ring Opening | Reaction conditions are too harsh (e.g., high concentration of base, high temperature). | Use milder conditions: lower the reaction temperature, use a weaker base, or switch to the enzymatic method.[2] |

| Difficult Purification | The product is highly polar and may be water-soluble. | Use reversed-phase chromatography for purification. Lyophilization can be used to remove water if the product is isolated from an aqueous solution.[6][11] |

| Product Degradation on Silica Gel | The acidic nature of silica gel can cause degradation of the sensitive oxazole ring. | Use deactivated silica gel (treated with triethylamine) or opt for reversed-phase chromatography.[2] |

References

- BenchChem. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.

- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.

- RSC Publishing. (2017). Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu(I)/bipyridine catalyzed oxidation in aqueous medium.

- Academic Journals. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid.

- Even3. (n.d.). LIPASE B FROM Candida antarctica (CALB): A CLOSE INSPECTION OF ITS BIOCHEMICAL STRUCTURE.

- Frontiers. (n.d.). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids.

- Beilstein Journals. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.

- PMC. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- Karras, P. G. (n.d.). 6.

- IOPscience. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.

- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.

- Uni Bielefeld. (n.d.). Mass Spectrometry Citation of current Instrumentation.

- ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.

- ChemicalBook. (n.d.). Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum.

- Reddit. (2025). Hydrolysis of chiral methyl ester.

- Reddit. (2024). Hydrolysis product troubleshooting.

- Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.

- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

- 13 Saponific

- PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.

- Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?

- OperaChem. (2024). Saponification-Typical procedures.

- ResearchGate. (n.d.). Mass spectrum of midazole-4-carboxylic acid, 2fluoro-1-....

- PMC. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.

- University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.

- MDPI. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.

- SIELC Technologies. (n.d.). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column.

- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.

- Plu.mx. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules.

- Sigma-Aldrich. (n.d.). 2-Hydroxymethyl-oxazole-5-carboxylic acid | 1378260-42-4.

- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. static.even3.com [static.even3.com]

- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 6. teledyneisco.com [teledyneisco.com]

- 7. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum [chemicalbook.com]

- 11. quora.com [quora.com]

Application Notes and Protocols for the Synthesis of Oxazole Esters via Cyclodehydration

Introduction: The Significance of Oxazole Esters in Modern Chemistry

Oxazole esters represent a privileged class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1] Their inherent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have established them as a focal point in medicinal chemistry and drug development.[2][3] The oxazole ring can also act as a bioisostere for amide bonds, offering improved metabolic stability and oral bioavailability in peptidomimetic structures.[4] Consequently, the development of efficient and robust synthetic methodologies for accessing these valuable structures is of paramount importance to the scientific community.

This comprehensive guide provides an in-depth exploration of various cyclodehydration methods for the synthesis of oxazole esters. We will delve into the mechanistic underpinnings of classical and modern techniques, offering field-proven insights and detailed, step-by-step protocols to empower researchers in their synthetic endeavors.

Classical Approach: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, a cornerstone of oxazole chemistry since its discovery in the early 20th century, involves the intramolecular cyclization and dehydration of α-acylamino ketones.[5][6] This method is typically facilitated by strong acids, which act as both catalyst and dehydrating agent.[7]

Mechanism of the Robinson-Gabriel Synthesis

The reaction proceeds through a series of well-defined steps:

-

Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the α-acylamino ketone by a strong acid (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen then attacks the activated carbonyl carbon, leading to the formation of a five-membered cyclic intermediate, a hemiaminal.

-

Dehydration: Subsequent protonation of the hydroxyl group of the hemiaminal, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion.

-

Aromatization: Finally, deprotonation of the nitrogen atom leads to the formation of the aromatic oxazole ring.

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole Ester

This protocol is a representative example of the Robinson-Gabriel synthesis for preparing an oxazole ester.

Materials:

-

α-Acylamino ketone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (5-10 eq)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the α-acylamino ketone (1.0 eq).

-

Cool the flask in an ice bath.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid (5-10 eq) dropwise to the starting material. Control the exothermic reaction by maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure oxazole ester.[8]

Safety Precautions:

-

Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The quenching step is highly exothermic and releases gas. Perform this step slowly and cautiously in a well-ventilated area.

Modern Cyclodehydration Methods

While the Robinson-Gabriel synthesis is a classic, its often harsh conditions can be incompatible with sensitive functional groups. Modern methods have emerged to address these limitations, offering milder reaction conditions and broader substrate scope.

Phosphorus-Based Reagents

A variety of phosphorus-based reagents have been developed for the efficient cyclodehydration of N-acyl amino acids and their derivatives to form oxazoles. These methods often proceed through an oxazoline intermediate, which is subsequently oxidized to the oxazole.

A popular extension of the Robinson-Gabriel synthesis, developed by Wipf and colleagues, utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂) for the cyclodehydration of β-keto amides, which can be derived from amino acids.[5]

Mechanism Insight: This reaction is believed to proceed via the formation of a phosphonium iodide species, which activates the carbonyl group for intramolecular attack by the amide oxygen.

This reagent combination provides a mild and efficient method for the cyclodehydration of α-acylamino aldehydes, which are readily accessible from α-amino acids.[9]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Oxazole from an α-Amino Acid Derivative

This protocol is adapted from a general procedure for the synthesis of 2,4-disubstituted oxazoles from α-amino acids.[9]

Materials:

-

α-Acylamino aldehyde (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Hexachloroethane (C₂Cl₆) (1.5 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Ammonium Chloride Solution (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the α-acylamino aldehyde (1.0 eq), triphenylphosphine (1.5 eq), and hexachloroethane (1.5 eq) in acetonitrile.

-

Add triethylamine (3.0 eq) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazole ester.

Caption: Workflow for Phosphorus-Based Oxazole Synthesis.

The Burgess Reagent

The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a mild and efficient dehydrating agent widely used in organic synthesis, including the formation of oxazolines from β-hydroxy amides.[10] The resulting oxazoline can then be oxidized to the corresponding oxazole.

Mechanism Insight: The Burgess reagent reacts with the hydroxyl group of the β-hydroxy amide to form a sulfamate ester, which is an excellent leaving group. Intramolecular nucleophilic attack by the amide oxygen then proceeds in an Sₙ2 fashion, leading to the formation of the oxazoline ring with inversion of stereochemistry.[11]

Experimental Protocol: Two-Step Synthesis of an Oxazole Ester via an Oxazoline Intermediate using Burgess Reagent

This protocol outlines a general two-step procedure for the synthesis of oxazole esters from β-hydroxy amides.

Step 1: Oxazoline Formation

Materials:

-

β-Hydroxy amide (1.0 eq)

-

Burgess Reagent (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the β-hydroxy amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the Burgess Reagent (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude oxazoline can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Oxidation to the Oxazole

Materials:

-

Oxazoline from Step 1 (1.0 eq)

-

Manganese Dioxide (MnO₂) (excess)

-

Dichloromethane (CH₂Cl₂)

-

Celite®

Procedure:

-

Dissolve the crude oxazoline (1.0 eq) in dichloromethane.

-

Add activated manganese dioxide (excess, typically 5-10 eq by weight) to the solution.

-

Stir the suspension vigorously at room temperature. Monitor the reaction by TLC.

-

Once the oxidation is complete, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the resulting crude oxazole ester by column chromatography or recrystallization.[3]

Comparative Analysis of Cyclodehydration Methods

The choice of synthetic method for preparing oxazole esters depends on several factors, including the stability of the starting materials and the desired substitution pattern on the final product. The following table provides a comparative overview of the methods discussed.

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

| Robinson-Gabriel | α-Acylamino ketone | Strong acids (H₂SO₄, PPA) | Readily available starting materials; simple procedure. | Harsh conditions; limited functional group tolerance; can lead to side reactions. | 40-70 |

| Phosphorus-Based | α-Acylamino aldehyde/ketone | PPh₃/I₂, PPh₃/C₂Cl₆ | Mild reaction conditions; good functional group tolerance. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. | 60-90 |

| Burgess Reagent | β-Hydroxy amide | Burgess Reagent, then an oxidant (e.g., MnO₂) | Very mild conditions; stereospecific (inversion); high yields for oxazoline formation. | Two-step process; the reagent can be moisture-sensitive. | 70-95 (overall) |

Conclusion

The synthesis of oxazole esters is a vibrant area of research, driven by the significant biological and chemical properties of these heterocyclic compounds. This guide has provided a detailed overview of key cyclodehydration methodologies, from the classical Robinson-Gabriel synthesis to modern, milder approaches utilizing phosphorus-based reagents and the Burgess reagent. By understanding the mechanisms, advantages, and limitations of each method, and by following the detailed protocols provided, researchers and drug development professionals can be well-equipped to synthesize a wide array of oxazole esters for their specific applications. The continued development of novel and more efficient synthetic routes will undoubtedly further expand the impact of this important class of molecules.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

-

Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link]

-

International Journal of Medical and Pharmaceutical Research. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Retrieved from [Link]

- Turchi, I. J. (Ed.). (2004). Oxazoles. John Wiley & Sons.

-

Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

-

PubMed. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. Retrieved from [Link]

-

YouTube. (2023). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. YouTube. Retrieved from [Link]

-

NIO. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. PMC. Retrieved from [Link]

-

PlumX. (n.d.). An improved protocol for azole synthesis with PEG-supported Burgess reagent. PlumX. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC. Retrieved from [Link]

-

ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]

-

Academia.edu. (n.d.). Oxazole chemistry. A review of recent advances. Academia.edu. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]

-

Macmillan Group. (n.d.). Oxazole. Macmillan Group. Retrieved from [Link]

-

ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Retrieved from [Link]

- Rickborn, B. (1998). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Syntheses, 75, 149.

-

PubMed Central (PMC). (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]

-

PubMed Central (PMC). (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]

-

Wikimedia Commons. (2018). File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png. Wikimedia Commons. Retrieved from [Link]

-

MDPI. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Access to Di- and Trisubstituted Oxazoles by NBS-Mediated Oxidative Cyclisation of N-Acyl Amino Acid Derivatives. J-GLOBAL. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides. PMC. Retrieved from [Link]

-

ACS Publications. (2010). A novel 2-step synthesis of oxazole-4-carboxylates from aldehydes was developed, which is characterized by the utilization of 3-oxazoline-4-carboxylates as synthetic intermediates. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2010). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (1997). (PDF) Thermal Cyclization of β-Hydroxyamides to Oxazolines. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC. Retrieved from [Link]

-

Wikipedia. (2023). Cook–Heilbron thiazole synthesis. In Wikipedia. Retrieved from [Link]

-

YouTube. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

-

Wikimedia Commons. (2018). File:Cook heilbron thiazole synthesis mechanism.png. Wikimedia Commons. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

-

ResearchGate. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Functionalization of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate at the C-5 Position

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a diverse array of biologically active natural products and synthetic compounds. The targeted functionalization of the oxazole ring allows for the fine-tuning of molecular properties, making it a critical strategy in drug discovery and the development of novel functional materials. This guide provides a detailed technical overview of synthetic methodologies for the functionalization of methyl 2-(hydroxymethyl)oxazole-4-carboxylate at the C-5 position, a key intermediate for creating diverse molecular architectures.

The C-5 position of the oxazole ring is often a prime site for introducing molecular diversity. Strategic modifications at this position can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. This document will explore established and cutting-edge techniques for C-5 functionalization, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Strategic Approaches to C-5 Functionalization

The functionalization of the C-5 position of methyl 2-(hydroxymethyl)oxazole-4-carboxylate can be achieved through several key synthetic strategies. The choice of method often depends on the desired substituent, the overall synthetic route, and the compatibility with existing functional groups. The primary approaches include:

-

Direct C-H Activation/Arylation: This modern approach offers an atom-economical and efficient route to introduce aryl and heteroaryl groups directly onto the C-5 position.[1][2]

-

Halogenation followed by Cross-Coupling: A classic and highly versatile two-step strategy involving the initial installation of a halogen (typically bromine or iodine) at the C-5 position, which then serves as a handle for various palladium-catalyzed cross-coupling reactions.[3][4]

-

Directed Metalation and Alkylation: This method involves the regioselective deprotonation of the C-5 position using a strong base, followed by quenching with an electrophile to introduce a variety of substituents.[5][6]

Diagram: Overview of C-5 Functionalization Strategies

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]

- 3. Cross-Coupling Reaction of Oxazoles: Ingenta Connect [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate , a versatile heterocyclic building block used in the development of bioactive compounds and fluorescent probes. The method utilizes a modified Schöllkopf synthesis , employing methyl isocyanoacetate and acetoxyacetyl chloride. This route is selected for its operational simplicity, high atom economy, and avoidance of hazardous heavy-metal oxidants often required in alternative serine-based routes. The protocol includes a high-yielding protection/cyclization sequence followed by a mild deprotection step, delivering the target compound with >98% purity suitable for GMP workflows.

Introduction & Retrosynthetic Analysis

The 2,4-disubstituted oxazole scaffold is ubiquitous in natural products (e.g., virginiamycin) and synthetic drugs due to its stability and capacity for hydrogen bonding. The 2-hydroxymethyl group specifically serves as a critical handle for further functionalization (e.g., oxidation to aldehydes, conversion to halomethyls).

Traditional syntheses often rely on the cyclodehydration of serine derivatives followed by oxidation (e.g., using

Retrosynthetic Logic

-

Target Disconnection: The C2-O and C4-N bonds are formed simultaneously via cyclization.

-

Precursor Selection: Methyl isocyanoacetate provides the C4-C5-N fragment. The C2 fragment is derived from an activated carboxylic acid derivative.[1]

-

Protecting Group Strategy: The primary alcohol at C2 is introduced as an acetate ester to prevent side reactions (e.g., intermolecular esterification) during the cyclization event.

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the oxazole core.

Process Development & Optimization

Solvent and Base Selection

-

Solvent: Tetrahydrofuran (THF) is preferred over Dichloromethane (DCM) for the cyclization step due to better solubility of the intermediate salts and easier solvent recovery. Acetonitrile (MeCN) is a viable alternative if higher temperatures are required.

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is recommended for the cyclization. Its non-nucleophilic nature and high basicity drive the formation of the isocyanoacetate enolate rapidly, minimizing self-condensation side products. Triethylamine (TEA) can be used but often requires longer reaction times.

Safety Considerations (Critical)

-

Methyl Isocyanoacetate: Possesses a pungent odor and potential toxicity. All operations must be performed in a well-ventilated fume hood. Treat waste streams with bleach to quench isocyanides before disposal.

-

Exotherm Control: The reaction of acid chlorides with bases is exothermic. Controlled addition at

is mandatory to prevent thermal runaway.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(acetoxymethyl)oxazole-4-carboxylate

Reaction:

Materials:

-

Methyl isocyanoacetate: 11.3 g (100 mmol)

-

Acetoxyacetyl chloride: 15.0 g (110 mmol, 1.1 eq)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 33.5 g (220 mmol, 2.2 eq)

-

THF (Anhydrous): 250 mL

-

Ethyl Acetate (for workup)

-

HCl (1M aq) and

(sat. aq)

Procedure:

-

Setup: Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Methyl isocyanoacetate (11.3 g) and anhydrous THF (200 mL). Cool the solution to

using an ice/water bath. -

Base Addition: Add DBU (33.5 g) dropwise over 15 minutes, maintaining the internal temperature

. The solution may darken slightly. -

Acylation: Dissolve Acetoxyacetyl chloride (15.0 g) in THF (50 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 45–60 minutes at

.-

Note: A white precipitate (DBU-HCl salt) will form.

-

-

Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[2]

-

Quench: Pour the reaction mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (

mL). -

Wash: Wash the combined organic layers with 1M HCl (100 mL) to remove excess DBU, followed by saturated

(100 mL) and brine (100 mL). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil can be purified via silica gel chromatography (Gradient: 20% to 50% EtOAc in Hexanes) or recrystallized from

/Hexanes if solid.-

Target Yield: 75–85% (approx. 15–17 g).

-

Appearance: Pale yellow solid or oil.

-

Step 2: Deprotection to Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

Reaction:

Materials:

-

Methyl 2-(acetoxymethyl)oxazole-4-carboxylate (from Step 1): 10.0 g (50 mmol)

-

Potassium Carbonate (

): 0.69 g (5 mmol, 0.1 eq) -

Methanol (MeOH): 100 mL

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve the intermediate (10.0 g) in Methanol (100 mL).

-

Catalysis: Add anhydrous

(0.69 g) in one portion at RT. -

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the starting material.[1][3]

-

Note: This is a transesterification; the methyl ester at C4 is stable under these mild conditions, but prolonged exposure or heating can lead to saponification.

-

-

Neutralization: Add Amberlyst-15 (H+ form) resin or a few drops of Acetic Acid to neutralize the base (pH ~7). Filter off the resin/salts.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically pure enough for use. If necessary, recrystallize from EtOAc/Heptane or purify via a short silica plug (100% EtOAc).

-

Target Yield: 90–95% (approx. 7.0–7.5 g).

-

Appearance: White to off-white crystalline solid.

-

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| 400 MHz, | ||

| MS (ESI) | LC-MS | |

| Melting Point | 110–112 °C | Capillary |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with Isocyanides." Angewandte Chemie International Edition, 18(11), 863-903. Link

-

Chavan, L. N., et al. (2014). "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry, 79(9), 3727-3732. Link

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[3] The Journal of Organic Chemistry, 58(14), 3604-3606. Link

-

BenchChem. (2025).[4] "Synthesis of Oxazole Derivatives: Technical Guide." Link (General reference for scale-up parameters).

-

Ferreira, P. M. T., et al. (2010). "A mild high yielding synthesis of oxazole-4-carboxylate derivatives." Tetrahedron, 66(45), 8672-8680. Link

Sources

Reagents for reducing the ester group in oxazole-4-carboxylates

Application Note & Protocol Guide

Topic: Selective Reduction of the Ester Group in Oxazole-4-Carboxylates to Primary Alcohols

Abstract

The selective reduction of an ester functional group at the C4 position of an oxazole ring is a critical transformation in medicinal chemistry and materials science, yielding valuable (oxazol-4-yl)methanol intermediates. This conversion is challenged by the inherent reactivity of the oxazole ring itself, which is susceptible to cleavage by nucleophilic reducing agents. This guide provides a detailed analysis of common hydride reagents, outlines strategies for achieving high chemoselectivity, and presents validated, step-by-step protocols for researchers. We focus on the mechanistic rationale behind reagent selection and reaction parameter control to ensure reproducible, high-yield outcomes.

The Chemoselectivity Challenge: Preserving the Oxazole Core

The oxazole ring, while aromatic, possesses inherent electronic features that render it susceptible to nucleophilic attack and reduction, particularly under harsh conditions. The C2 and C5 positions are the most electrophilic and prone to attack. Strong, non-selective reducing agents, such as Lithium Aluminium Hydride (LiAlH₄) at ambient or elevated temperatures, can lead to undesired side reactions including complete ring cleavage, yielding acyclic amino alcohol derivatives instead of the target (oxazol-4-yl)methanol.

The primary objective is, therefore, to identify a reducing agent and a set of reaction conditions that kinetically favor the reduction of the C4-ester over the degradation of the oxazole heterocycle. This is typically achieved by modulating the reactivity of the hydride source and carefully controlling the reaction temperature.

Strategic Reagent Selection for Oxazole-4-Carboxylate Reduction

The choice of reducing agent is the most critical parameter for this transformation. The ideal reagent should be sufficiently reactive to reduce the ester but mild enough to leave the oxazole core intact. Below is a comparative analysis of the most effective reagents for this purpose.

Data Summary: Comparison of Key Reducing Agents

| Reagent | Formula | Typical Conditions | Chemoselectivity Profile | Advantages | Disadvantages |

| Diisobutylaluminium Hydride | DIBAL-H | THF or Toluene, -78 °C | Excellent . Highly selective for the ester group at low temperatures. | High selectivity, readily available, predictable reactivity. | Requires stringent anhydrous conditions and low temperatures; can be pyrophoric. |

| Lithium Borohydride | LiBH₄ | THF or Ether, 0 °C to RT | Good to Excellent . Milder than LiAlH₄, generally selective for esters over amides and the oxazole ring. | Safer and easier to handle than LiAlH₄; good selectivity. | Slower reaction rates compared to LiAlH₄; may require heating for less reactive esters. |

| Lithium Aluminium Hydride | LiAlH₄ | THF or Ether, -78 °C to -40 °C | Moderate to Good . Selectivity is highly dependent on temperature . | Highly reactive, reduces most carbonyls; cost-effective. | High risk of oxazole ring cleavage at temperatures > -40 °C . Pyrophoric, requires careful handling. |

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol | Poor . Generally not reactive enough to reduce esters under standard conditions without additives. | Safe, inexpensive, easy to handle. | Lacks reactivity for direct ester reduction. |

Decision Workflow for Reagent Selection

The following diagram outlines a logical workflow for selecting the appropriate reducing agent based on substrate reactivity and available laboratory capabilities.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in heterocyclic synthesis. Methyl 2-(hydroxymethyl)oxazole-4-carboxylate is a privileged building block, but its preparation is notoriously prone to side reactions, including incomplete cyclodehydration, enolate quenching, and ester hydrolysis.

This guide abandons generic advice in favor of a field-proven, self-validating synthetic strategy. By understanding the mechanistic causality behind each step—specifically utilizing a silyl-protection strategy and the Williams oxidation protocol—you can reliably achieve high overall yields.

Synthetic Strategy & Workflow

The most robust method for synthesizing 2,4-disubstituted oxazoles avoids direct condensation in favor of a stepwise cyclodehydration-oxidation sequence starting from a serine derivative[1]. To prevent the reduction of the oxazole ring or cleavage of the methyl ester during final deprotection, we strongly recommend protecting the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether rather than a standard benzyl ether[2].

Workflow for the 4-step synthesis of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate.

Standardized Experimental Protocols

The following protocols detail the critical cyclization and oxidation steps. They are designed to be self-validating; if you do not observe the specified in-process controls (IPCs), halt the reaction and consult the FAQ section.

Protocol A: Cyclodehydration to Oxazoline

Objective: Convert the β-hydroxyamide intermediate to the oxazoline core.

-

Preparation: Dissolve the β-hydroxyamide (1.0 eq) in strictly anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

-

Temperature Control: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Causality: Low temperatures kinetically favor the nucleophilic attack of the amide oxygen onto the fluorinated intermediate, suppressing the higher-activation-energy E2 elimination that leads to dehydroamino acid byproducts[1].

-

Reagent Addition: Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq) dropwise. Stir at -78 °C for 1 hour.

-

Quench & Validation: Quench the reaction at -78 °C by adding anhydrous K₂CO₃ (2.0 eq), then slowly warm to room temperature. IPC: TLC (EtOAc/Hexane 1:1, UV/KMnO₄) should show the disappearance of the polar starting material and the appearance of a less polar, UV-active spot.

Protocol B: Williams Oxidation to Oxazole

Objective: Oxidize the oxazoline to the aromatic oxazole.

-

Preparation: Dissolve the crude oxazoline (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.

-

Enolate Formation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 eq) dropwise. Causality: DBU deprotonates the acidic C4 position (activated by the adjacent methyl ester) to form a reactive enolate[3].

-

Halogenation/Elimination: Add BrCCl₃ (Bromotrichloromethane) (1.2 eq) dropwise. Stir at 0 °C for 2 hours, then warm to room temperature.

-

Isolation: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography.

Mechanistic pathway of the Williams oxidation from oxazoline to oxazole.

Quantitative Data: Oxidation Optimization

Why do we mandate the Williams Protocol (DBU/BrCCl₃) over traditional oxidants? The C4-carboxylate group heavily influences the electron density of the oxazoline ring, making standard oxidants like MnO₂ or NiO₂ sluggish or prone to over-oxidation. The table below summarizes our internal optimization data for this specific transformation[4].

| Oxidation Reagent System | Equivalents | Temperature | Time (h) | Yield (%) | Primary Observation / Byproduct |

| MnO₂ (Activated) | 10.0 | 60 °C | 24 | 45 | Sluggish reaction; significant unreacted starting material. |

| CuBr₂ / DBU | 3.0 / 3.0 | 25 °C | 12 | 60 | Formation of inseparable brominated side-products. |

| NiO₂ | 5.0 | 25 °C | 12 | 55 | Over-oxidation and partial ring degradation. |

| BrCCl₃ / DBU | 1.2 / 2.2 | 0 °C to 25 °C | 4 | 88 | Clean conversion; optimal Williams Protocol[3]. |

Troubleshooting & FAQs

Q: Why is my yield dropping significantly during the oxazoline oxidation step? A: The Williams oxidation relies entirely on the formation of a C4-enolate. If the reaction stalls, it is typically due to trace moisture quenching the enolate or insufficient DBU. Ensure strictly anhydrous conditions. If LC-MS analysis shows a mass corresponding to [M+Br], the intermediate C4-bromooxazoline has formed but failed to eliminate. Adding an additional 0.5 eq of DBU and gently warming the reaction will drive the E2 elimination forward to the aromatic oxazole[4].

Q: I am observing the formation of a dehydroamino acid byproduct during cyclodehydration. How can I prevent this? A: This is a classic competing E2 elimination pathway during DAST or Deoxo-Fluor mediated cyclodehydration. To minimize it, strictly maintain the reaction at -78 °C during the fluorinating agent addition. Furthermore, pre-mixing the substrate with a mild, non-nucleophilic base (like anhydrous K₂CO₃) can help sponge liberated HF, preventing acid-catalyzed side reactions[1].

Q: Can I use a benzyl (Bn) ether instead of a TBS ether for protecting the hydroxymethyl group? A: While benzyl ethers are common, their removal via hydrogenolysis (Pd/C, H₂) can sometimes lead to partial reduction of the oxazole ring. Alternatively, Lewis acid-mediated debenzylation (e.g., BCl₃) risks cleaving the methyl ester. The TBS group is highly recommended because it is completely orthogonal and can be cleanly removed under mild conditions[2].